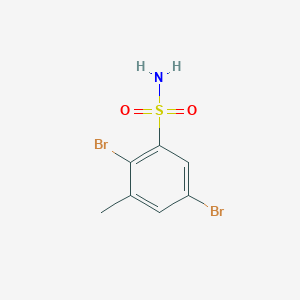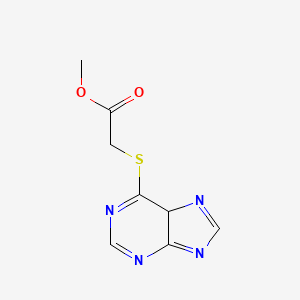![molecular formula C19H13ClF3NO3S B12271765 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE is a complex organic compound that features a quinoline core structure substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under basic conditions.
Chloromethylation: The benzodioxole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Quinoline Core Formation: The quinoline core is synthesized through a series of condensation and cyclization reactions involving appropriate starting materials.
Final Coupling: The benzodioxole derivative is coupled with the quinoline core under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core .
Applications De Recherche Scientifique
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
Uniqueness
The uniqueness of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, for instance, enhances its metabolic stability and bioavailability .
Propriétés
Formule moléculaire |
C19H13ClF3NO3S |
|---|---|
Poids moléculaire |
427.8 g/mol |
Nom IUPAC |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C19H13ClF3NO3S/c1-25-11-2-3-12-13(19(21,22)23)6-18(24-15(12)5-11)28-8-10-4-16-17(7-14(10)20)27-9-26-16/h2-7H,8-9H2,1H3 |
Clé InChI |
DKFVVNMYOXWOSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC3=CC4=C(C=C3Cl)OCO4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271704.png)
![N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271707.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)
![6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12271724.png)
![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)

![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)

